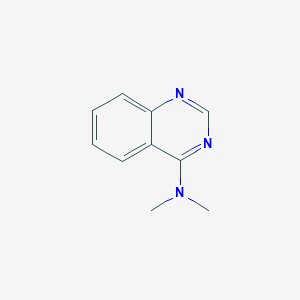

N,N-DIMETHYLQUINAZOLIN-4-AMINE

Description

Properties

IUPAC Name |

N,N-dimethylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13(2)10-8-5-3-4-6-9(8)11-7-12-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOSZUPNBFLYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Overview of Synthetic Strategies for 4-Aminoquinazoline Derivatives

The 4-aminoquinazoline scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. proquest.comresearchgate.net Consequently, a diverse array of synthetic methods has been developed for its construction. These strategies can be broadly categorized into several key approaches, including nucleophilic substitution, metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and cyclocondensation reactions. proquest.comresearchgate.netbohrium.com

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 4-aminoquinazolines. This method typically involves the reaction of a quinazoline (B50416) precursor bearing a leaving group, most commonly a chlorine atom, at the C4 position with an appropriate amine. mdpi.comdigitellinc.com The C4 position of the quinazoline ring is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. proquest.comnih.gov

A common and direct route to N,N-dimethylquinazolin-4-amine involves the treatment of 4-chloroquinazoline (B184009) with dimethylamine (B145610). Similarly, starting with 2,4-dichloroquinazoline (B46505), regioselective substitution can be achieved. The chlorine atom at the C4 position is significantly more reactive than the one at C2, allowing for selective displacement by an amine nucleophile to yield 2-chloro-4-aminoquinazoline derivatives. mdpi.comresearchgate.net This regioselectivity is supported by Density Functional Theory (DFT) calculations, which show that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack. mdpi.comresearchgate.net

Table 1: Examples of Nucleophilic Substitution for 4-Aminoquinazoline Synthesis

| Precursor | Nucleophile | Conditions | Product Type | Ref |

|---|---|---|---|---|

| 4-Chloroquinazoline | Aryl heterocyclic amines | 2-Propanol, Reflux, 12 h | N-Arylheterocyclic-4-aminoquinazoline | nih.gov |

| 2,4-Dichloroquinazoline | Primary/Secondary amines | Various solvents and temperatures | 2-Chloro-4-aminoquinazoline | mdpi.comdigitellinc.com |

Transition-metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including quinazolines. nih.govfrontiersin.org Palladium and copper catalysts, in particular, have been extensively used to forge new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex 4-aminoquinazoline derivatives. proquest.comresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for creating C-C bonds. nih.gov This reaction has been effectively applied to the synthesis of quinazoline derivatives where an aryl or heteroaryl group is attached to the quinazoline core. nih.govresearchgate.net

In the context of N,N-dimethylquinazolin-4-amine, Suzuki coupling can be employed to modify other positions on the quinazoline ring. For instance, a synthetic methodology has been developed for novel 1,3,4-oxadiazoles that bear a 4-N,N-dimethylaminoquinazoline scaffold. nih.gov This synthesis utilizes the palladium-catalyzed Suzuki cross-coupling of bromine-substituted 2-phenyl-4-N,N-dimethylaminoquinazolines with a boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-oxadiazole. nih.gov The reaction is typically performed in a two-phase solvent system with a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]-dichloropalladium(II) (Pd(dppf)Cl₂), a base such as sodium carbonate, and a phase-transfer catalyst. nih.gov

Table 2: Palladium-Catalyzed Suzuki Coupling for Quinazoline Derivatization

| Quinazoline Substrate | Coupling Partner | Catalyst System | Product Feature | Ref |

|---|---|---|---|---|

| Bromine-substituted 2-phenyl-4-N,N-dimethylaminoquinazolines | Boronic acid pinacol ester of an oxadiazole | Pd(dppf)Cl₂, Na₂CO₃, TBAB | 1,3,4-Oxadiazole (B1194373) linked to quinazoline | nih.gov |

| 6-Iodoquinazolin-4(3H)-one | Furfurylboronic acid | Pd(OAc)₂–tri-t-butylphosphine | Furyl group at C6 position | nih.gov |

Copper-catalyzed reactions offer an economical and practical alternative for the synthesis of 4-aminoquinazolines. organic-chemistry.orgresearchgate.net These methods are particularly effective for forming C-N bonds. An efficient approach involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine, using a copper(I) iodide (CuI) catalyst, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. organic-chemistry.orgthieme-connect.com The proposed mechanism involves an initial Ullmann-type coupling, followed by an intramolecular nucleophilic attack of an amino group on the ortho-cyano group to form the quinazoline ring. organic-chemistry.orgthieme-connect.com

Another versatile copper-catalyzed, one-pot, three-component synthesis has been developed using 2-halobenzimidamides, various aldehydes, and sodium azide. thieme-connect.comorganic-chemistry.org This process, catalyzed by copper(I) bromide (CuBr) and L-proline, proceeds through a cascade of reactions including SNAr substitution, reduction, cyclization, and oxidation to yield a diverse range of 4-aminoquinazolines. thieme-connect.com

Table 3: Copper-Catalyzed Synthesis of 4-Aminoquinazolines

| Starting Materials | Catalyst/Ligand | Base | Key Features | Ref |

|---|---|---|---|---|

| 2-Bromobenzonitriles, Amidines | CuI, DMEDA | K₂CO₃ | Economical, readily available materials | organic-chemistry.orgthieme-connect.com |

| 2-Iodo/Bromo-benzimidamides, Aldehydes, NaN₃ | CuBr, L-proline | Base-free | One-pot, three-component, high efficiency | thieme-connect.com |

The application of microwave irradiation has significantly advanced the synthesis of 4-aminoquinazoline derivatives by dramatically reducing reaction times and often improving yields compared to conventional heating methods. nih.govnih.govfrontiersin.org

A simple and efficient method for synthesizing N-aryl heterocyclic substituted-4-aminoquinazolines involves the microwave-assisted reaction of 4-chloroquinazoline and various aryl heterocyclic amines in 2-propanol. nih.govnih.gov This approach reduces the reaction time from 12 hours under conventional reflux to just 20 minutes under microwave irradiation. nih.gov

Microwave technology has also been utilized in one-pot, multi-component reactions. For example, 2-alkyl-4-aminoquinazolines can be synthesized from 2-aminobenzonitrile (B23959), orthoesters, and ammonium (B1175870) acetate (B1210297) under solvent-free microwave conditions. frontiersin.orgresearchgate.net This method highlights the efficiency and environmental benefits of microwave-assisted organic synthesis. frontiersin.org

Table 4: Comparison of Classical vs. Microwave-Assisted Synthesis

| Reaction | Classical Method (Time) | Microwave Method (Time) | Yield Improvement | Ref |

|---|---|---|---|---|

| 4-Chloroquinazoline + Aryl heterocyclic amine | 12 hours | 20 minutes | Faster reaction rates, high yields | nih.gov |

Cyclocondensation reactions are fundamental to the construction of the quinazoline ring system itself. researchgate.net These reactions typically involve the condensation of an anthranilic acid derivative (such as the acid, its esters, or the nitrile) with a one-carbon unit source, which can be an amide, orthoester, or formamidine (B1211174) derivative. proquest.comresearchgate.net

One established route involves reacting N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with various amines. frontiersin.org Another approach starts with the reaction of 2-aminobenzonitrile with orthoesters and ammonium acetate to form 2-alkyl-4-aminoquinazolines. frontiersin.org The synthesis of N,2-diphenylquinazolin-4-amines has been achieved through the cyclization of methyl anthranilate with various substituted benzamides to yield the corresponding 2-phenylquinazolinone. This intermediate is then chlorinated and subsequently aminated to produce the final product. derpharmachemica.com These methods provide access to the core structure, which can then be further modified to produce specific derivatives like N,N-dimethylquinazolin-4-amine.

Direct Amination Methodologies

Direct amination methodologies refer to the introduction of an amino group onto a molecular scaffold in a direct manner, often through nucleophilic aromatic substitution or C-H amination. In the context of quinazolines, the C4 position is particularly susceptible to nucleophilic attack, especially when a good leaving group is present.

A prevalent and effective method for the direct amination of the quinazoline core at the C4 position is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a quinazoline precursor bearing a leaving group, most commonly a halogen, at the C4 position. The electron-withdrawing nature of the quinazoline ring system facilitates the addition-elimination mechanism characteristic of SNAr reactions.

Primary and secondary amines are commonly employed as nucleophiles in these reactions to displace the leaving group and form the corresponding 4-aminoquinazoline derivatives. The reactivity of the amine and the specific reaction conditions can influence the efficiency of the transformation. Electron-rich amines, such as primary aliphatic amines, tend to react readily with 4-chloroquinazolines under relatively mild conditions to afford 4-aminoquinazolines in good yields. nih.gov

Synthesis of N,N-DIMETHYLQUINAZOLIN-4-AMINE and its Key Precursors

The synthesis of N,N-dimethylquinazolin-4-amine primarily relies on the strategic introduction of the dimethylamino moiety at the C4 position of the quinazoline ring.

The most direct and widely utilized approach for the synthesis of N,N-dimethylquinazolin-4-amine involves the reaction of a suitable 4-substituted quinazoline precursor with dimethylamine. The key precursor for this synthesis is 4-chloroquinazoline.

The reaction of 4-chloroquinazoline with dimethylamine proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient C4 carbon of the quinazoline ring, leading to the formation of a Meisenheimer complex. Subsequent expulsion of the chloride ion results in the formation of the stable N,N-dimethylquinazolin-4-amine product.

The reaction conditions for this transformation are typically straightforward and can be adapted from similar reactions with other secondary amines. nih.govresearchgate.net The reaction is often carried out in a suitable solvent, such as isopropanol (B130326) or dimethyl sulfoxide, and may be heated to facilitate the reaction. The presence of a base is sometimes employed to neutralize the hydrogen chloride generated during the reaction.

| Precursor | Reagent | Reaction Type | Product |

|---|---|---|---|

| 4-Chloroquinazoline | Dimethylamine | Nucleophilic Aromatic Substitution (SNAr) | N,N-Dimethylquinazolin-4-amine |

Further functionalization of the N,N-dimethylquinazolin-4-amine scaffold can be achieved by introducing substituents at other positions of the quinazoline core, most notably at the C2 position. These derivatization strategies allow for the exploration of the structure-activity relationships of this class of compounds.

One common strategy for introducing diversity at the C2 position involves starting with a precursor that is already substituted at C2. For instance, 2-substituted quinazolin-4(3H)-ones can be synthesized through the condensation of 2-aminobenzamide (B116534) with various aldehydes. nih.gov These quinazolinones can then be converted to the corresponding 2-substituted-4-chloroquinazolines. Subsequent reaction of these intermediates with dimethylamine would yield a library of 2-substituted-N,N-dimethylquinazolin-4-amine derivatives.

Another approach involves the use of 2,4-dichloroquinazoline as a starting material. The differential reactivity of the C2 and C4 positions can be exploited to selectively introduce different amines. For instance, reaction with N-substituted cyclic amines has been shown to afford 2-amino-4-chloroquinazolines. rsc.org A subsequent reaction with dimethylamine could then displace the remaining chlorine at the C4 position.

Direct C-H functionalization of the quinazoline ring in N,N-dimethylquinazolin-4-amine represents a more advanced and atom-economical approach for derivatization. While challenging, methods for the C-H functionalization of related aza-aromatic compounds are being developed and could potentially be applied to this system. nih.govnih.gov

| Starting Material | Reagent/Method | Position of Derivatization | Potential Product |

|---|---|---|---|

| 2-Substituted-4-chloroquinazoline | Dimethylamine | C4 | 2-Substituted-N,N-dimethylquinazolin-4-amine |

| 2,4-Dichloroquinazoline | 1. Other amine 2. Dimethylamine | C2 and C4 | N2-Substituted-N4,N4-dimethylquinazoline-2,4-diamine |

Structure Activity Relationship Sar Studies of N,n Dimethylquinazolin 4 Amine Analogs

Positional Effects on Biological Activity

The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. The positions at C2, N4, C6, and C7 are particularly crucial for modulating the potency and selectivity of these compounds. nih.govsemanticscholar.org

The substituent at the 4-position of the quinazoline ring is a critical determinant of biological activity, particularly for receptor inhibition. semanticscholar.org SAR studies have revealed that the nature of the group at this position significantly influences potency. For instance, in a series of 4-anilinoquinazolines, the substitution pattern on the aniline (B41778) ring is vital. The presence of 3-chloro-4-fluoroaniline (B193440) or 3-ethylaniline (B1664132) groups at the N4 position resulted in compounds with strong inhibitory activity against Epidermal Growth Factor Receptor (EGFR) resistant cells. mdpi.com

Furthermore, the introduction of aryloxy, aniline, and N-methylaniline fragments at the 4-position has been explored to develop potent VEGFR inhibitors. mdpi.com The lipophilic and steric properties of the substituent at this position are considered crucial for activity. researchgate.net In some series, N4-benzyl derivatives were found to be less potent than their N2-benzyl counterparts, suggesting that for certain targets, a larger substituent at the N2 position is more favorable than at the N4 position. acs.org Conversely, quinazoline derivatives with a 4-ylamino substituent have shown strong and selective inhibition of the human Pin1 enzyme. arabjchem.org The data consistently show that careful selection of the N4-substituent is a key strategy for optimizing the biological profile of quinazoline-based agents.

The C2 position of the quinazoline ring offers a valuable site for modification to enhance biological activity. arabjchem.org Studies have shown that the introduction of various substituents, ranging from simple alkyl groups to more complex heterocyclic moieties, can significantly impact potency. semanticscholar.orgnih.gov For example, in microtubule targeting agents, compounds with 2-CH₃ and 2-Cl substituents were found to be seven to ten times more potent than analogs with a hydrogen atom at the C2 position, highlighting the importance of the substituent's volume for binding. nih.gov

In another study targeting cholinesterases and Aβ aggregation for Alzheimer's disease, the introduction of a tertiary dimethylamine (B145610) group at the C2-position was investigated. rsc.org These C2-alkylamine groups were found to engage in hydrophobic interactions within the binding site. rsc.org Similarly, the synthesis of quinazoline derivatives with various amine substitutions at the C2 position showed that the nature of this substituent influenced their efficacy as Aurora kinase inhibitors. semanticscholar.org The design of these compounds often involves introducing lipophilic and electronic substituents at the C2 position to enhance biological activity against targets like VEGFR-2 and EGFR. arabjchem.org

Below is a table summarizing the effects of C2 substitutions on biological activity from various studies.

| C2 Substituent | Target/Activity | Observation | Reference |

| -CH₃, -Cl | Microtubule Binding | 7-10 times more potent than 2-H analogs. | nih.gov |

| -Cl | Anticancer | Showed greater potency compared to 2-H analogs in tyrosine kinase inhibition. | nih.gov |

| Ethyl acetate (B1210297) fragment | Anticancer (A-549 cells) | Crucial for enhancing anticancer efficacy. | arabjchem.org |

| Furan-3-yl | Anticancer (A549 cells) | Resulted in potent antiproliferative activity (IC₅₀ of 13 nM). | acs.org |

| Dimethylaminopropanamine | LSD1 Inhibition | Essential for potent inhibition and stable binding. | nih.gov |

| Alkylamine groups | Cholinesterase Inhibition | Engaged in hydrophobic interactions with key residues. | rsc.org |

| Various amines | Aurora Kinase Inhibition | Activity depended on the nature of the amine substitution pattern. | semanticscholar.org |

The presence of methoxy (B1213986) groups at both C6 and C7 is a common feature in many potent quinazoline-based inhibitors. nih.gov For instance, in the context of LSD1 inhibitors, short methoxy groups at C6 and C7 were found to be critical for efficient inhibition and stable binding. nih.gov Similarly, dioxygenated groups at the 6 and 7 positions have been shown to improve cytotoxic activity in anticancer agents. mdpi.com Specifically, a propoxy linker at C6 and/or C7 conferred stronger activity than a methoxy group. mdpi.com

In other cases, bulky substituents at the C6 or C7 positions were found to increase potency. mdpi.com However, SAR studies on certain 4(3H)-quinazolinone antibacterials revealed that substitution at the C6 or C7 position with bromo or hydroxyl groups was not tolerated and led to a loss of activity. nih.govacs.org For antileishmanial activity, a 7-methoxy group resulted in the most potent analog in one series, while for anti-inflammatory activity, a fluorine atom at C7 provided a stronger binding affinity to NF-κB than a fluorine at C6. acs.orgnih.gov This demonstrates that the optimal substitution at C6 and C7 is highly dependent on the specific biological target.

The following table summarizes the impact of various C6 and C7 substituents.

| Position | Substituent | Target/Activity | Observation | Reference |

| C6 & C7 | Dimethoxy (-OCH₃) | LSD1 Inhibition | Crucial for efficient inhibition and stable binding. | nih.gov |

| C6 & C7 | Dioxygenated groups | Cytotoxic Activity | Improved cytotoxic activity. | mdpi.com |

| C6 & C7 | Propoxy (-OCH₂CH₂CH₃) | Cytotoxic Activity | Stronger activity than methoxy. | mdpi.com |

| C6 or C7 | Bulky Substituents | EGFR Inhibition | Increased potency. | mdpi.com |

| C6 | Benzamide | EGFR Inhibition | Potent activity with an IC₅₀ of 5 nM. | mdpi.com |

| C7 | Chloro (-Cl) | Anticonvulsant Activity | Favored anticonvulsant activity. | mdpi.com |

| C7 | Methoxy (-OCH₃) | Antileishmanial (L. donovani) | Most potent analog in the series. | acs.org |

| C6 or C7 | Bromo (-Br), Hydroxyl (-OH) | Antibacterial | Not tolerated, loss of activity. | nih.govacs.org |

| C7 | Fluorine (-F) | NF-κB Inhibition | Stronger binding affinity than fluorine at C6. | nih.gov |

Stereochemical Considerations in Quinazoline SAR

Stereochemistry can play a significant role in the biological activity of quinazoline derivatives. The spatial arrangement of substituents can influence how a molecule fits into a receptor's binding pocket, affecting its affinity and efficacy.

In some cases, the quinazoline scaffold itself can be a source of chirality. The regioselective formation of a quinazoline moiety on the upper rim of a calix acs.orgarene has been used to prepare inherently chiral macrocycles. rsc.org Dynamic NMR studies of these derivatives revealed the existence of two different atropisomers (isomers resulting from hindered rotation around a single bond) in solution at lower temperatures, highlighting the importance of conformational restriction in creating stereocenters. rsc.org

Furthermore, studies on verubulin (B1683795), a tubulin polymerization inhibitor with a quinazoline-related core, have explored analogs with increased saturation in the ring system. mdpi.com The orientation of these saturated analogs within the colchicine-binding site of tubulin is critical for their activity, with specific hydrophobic interactions being dependent on the three-dimensional structure of the molecule. mdpi.com These examples underscore that stereochemical properties, including atropisomerism and the defined geometry of saturated ring analogs, are important considerations in the SAR of quinazoline-based compounds.

Molecular Architecture and Receptor Binding Affinity

Molecular docking and dynamics simulations have provided valuable insights into these interactions. For EGFR inhibitors, the quinazoline scaffold often binds in the ATP-binding pocket, with specific hydrogen bonds and hydrophobic interactions being crucial for high affinity. nih.gov For example, molecular modeling has shown favorable docking of quinazoline derivatives into the EGFR binding pocket, similar to the standard drug gefitinib (B1684475). mdpi.com

In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), the molecular architecture of quinazoline analogs has been explored to probe extensions of the ligand-binding pocket. nih.gov Docking studies into a homology model of the α4-β2 nAChR interface suggested a binding mode where substituents protrude along the interfacial cleft of the receptor. nih.gov Similarly, for inhibitors of LSD1, the central quinazoline ring alone is insufficient for stable binding; it must be specifically decorated with methoxy groups at C6/C7 and a dimethylaminopropanamine group at C2 to achieve potent inhibition. nih.gov The binding of C2-substituted quinazolinone derivatives to NF-κB is facilitated by a combination of hydrogen-bonding, hydrophobic, electrostatic, π–π, and amide−π interactions. nih.gov These findings collectively demonstrate that a deep understanding of the three-dimensional molecular architecture is essential for designing quinazoline derivatives with high receptor binding affinity and desired biological activity. nih.gov

Biological Activity and Mechanistic Investigations

Apoptosis Induction Mechanisms by N,N-DIMETHYLQUINAZOLIN-4-AMINE Derivatives

A novel series of 4-anilinoquinazolines, including derivatives of N,N-dimethylquinazolin-4-amine, have been identified as potent inducers of apoptosis through various cellular and molecular investigations. researchgate.netacs.orgnih.gov The process of apoptosis, or programmed cell death, is a critical mechanism for removing damaged or excess cells, and its induction is a key strategy in cancer therapy. nih.gov

The pro-apoptotic activity of these quinazoline (B50416) derivatives has been primarily identified and quantified through cell-based screening assays. aacrjournals.org High-throughput screening using pro-fluorescent substrates for caspases has been a key method for discovery. aacrjournals.org For instance, a screen measuring the activation of caspase-3 in T47D breast cancer cells was used to identify initial hit compounds. aacrjournals.org Compounds were deemed active if they produced a fluorescent signal at least three times above the background. aacrjournals.org

One of the most potent compounds identified through these methods is N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, also known as MPC-6827. researchgate.netacs.orgnih.govconsensus.app In a cell-based apoptosis induction assay, this compound demonstrated an EC₅₀ value of 2 nM. acs.orgnih.govconsensus.app Similarly, its precursor, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (MPI-0441138), was also found to be a highly active apoptosis inducer. researchgate.netacs.org

Further cellular assays are employed to confirm and quantify apoptosis. These include analyzing the cell cycle to determine the percentage of cells in the sub-G₁ phase, which is indicative of DNA fragmentation and apoptosis. aacrjournals.org Another common method is the use of Annexin V staining coupled with flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis. mdpi.com The antiproliferative effects, which are often a consequence of apoptosis, are typically measured using assays like the MTT or sulforhodamine B (SRB) assays. mdpi.comnih.gov

| Compound Name | Assay Type | Cell Line | Potency (EC₅₀/GI₅₀) | Reference(s) |

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Apoptosis Induction | T47D | 2 nM | acs.org, nih.gov, consensus.app |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Caspase Activation | T47D | 2 nM | acs.org, nih.gov |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Cell Proliferation Inhibition | T47D | 2 nM | nih.gov |

The induction of apoptosis by N,N-dimethylquinazolin-4-amine derivatives is mediated through the activation of caspases, a family of cysteine proteases that execute the process of cell death. nih.govjofamericanscience.org The apoptotic mechanism involves a cascade where initiator caspases activate effector caspases. jofamericanscience.org Both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways ultimately converge on the activation of effector caspases like caspase-3. jofamericanscience.orgmdpi.com

Studies have confirmed that these compounds are potent caspase activators. jofamericanscience.org For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was identified as a potent caspase cascade activator with an EC₅₀ for caspase activation of 2 nM in T47D cells. acs.orgnih.gov The intrinsic pathway, which is initiated by cellular stress, involves the activation of caspase-9, which in turn activates the key executioner caspase, caspase-3. mdpi.commdpi.com The activation of caspase-3 leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological changes of apoptosis. mdpi.comjofamericanscience.org

The caspase activation cascade is tightly regulated by a host of proteins, particularly the B-cell lymphoma 2 (Bcl-2) family, which consists of both anti-apoptotic and pro-apoptotic members. mdpi.comnih.gov The balance between these proteins acts as an "apoptotic switch". nih.gov Research indicates that quinazoline derivatives can modulate these regulatory proteins to promote cell death.

Studies on related quinazoline derivatives have shown they can downregulate the expression of the anti-apoptotic protein Bcl-2. mdpi.commdpi.com This action disrupts the protection of the mitochondrial membrane. The mechanism can also involve the downregulation of survival signaling proteins like phosphorylated Akt (p-Akt). Reduced p-Akt activity leads to decreased activity of Bcl-2 and allows pro-apoptotic proteins, such as Bad, to become active, further promoting mitochondrial dysfunction and the release of cytochrome c. mdpi.com Cytochrome c release from the mitochondria is a critical step in the intrinsic pathway, leading to the formation of the apoptosome and the activation of caspase-9. mdpi.comnih.gov Furthermore, upregulation of the tumor suppressor protein p53 has also been observed, which can contribute to the initiation of the intrinsic apoptotic pathway. mdpi.com

Tubulin Polymerization Inhibition

In addition to inducing apoptosis, a primary mechanism of action for many N,N-dimethylquinazolin-4-amine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. acs.orgnih.gov Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and transport. aacrjournals.org

The effect of these compounds on microtubule formation is evaluated using in vitro tubulin assembly assays. cytoskeleton.com These assays typically use purified tubulin and measure polymerization by monitoring the change in light scattering or absorbance as microtubules form. cytoskeleton.com The process involves three phases: nucleation, growth, and a steady-state equilibrium. cytoskeleton.com

Several N,N-dimethylquinazolin-4-amine derivatives have demonstrated potent inhibitory activity in these assays. nih.govnih.gov For instance, the inhibitory potency of some biarylaminoquinazoline derivatives was found to be comparable to that of the well-known tubulin inhibitor, combretastatin (B1194345) A-4. nih.gov One particularly potent compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited an IC₅₀ value of 0.77 μM in a tubulin assembly inhibition assay. nih.gov The lead compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was also confirmed to inhibit tubulin polymerization. acs.org

| Compound/Derivative Class | Assay Type | Potency (IC₅₀) / Inhibition | Reference(s) |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin Assembly Inhibition | 0.77 μM | nih.gov |

| 4-(N-cyclo)aminoquinazolines (selected compounds) | Tubulin Assembly Inhibition | 0.87–1.3 μM | nih.gov |

| Biarylaminoquinazolines (selected compounds) | Tubulin Polymerization Inhibition | Comparable to Combretastatin A-4 | nih.gov |

Further mechanistic studies have revealed that these quinazoline derivatives exert their anti-tubulin effects by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.govnih.gov The colchicine site is a key target for many small-molecule microtubule-destabilizing agents. polyu.edu.hk

The interaction with this site has been confirmed through competitive binding assays, which measure the ability of the compounds to displace radiolabeled colchicine (e.g., [³H]colchicine) from tubulin. nih.gov Several derivatives have shown potent inhibition of colchicine binding, with potencies similar to that of combretastatin A-4. nih.gov For example, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one achieved 99% inhibition of colchicine binding at a concentration of 5 μM. nih.gov

Molecular modeling and docking studies have provided further insight into the binding mode. nih.gov These studies predict that the compounds fit within the colchicine binding pocket, interacting with key amino acid residues. nih.gov The N⁴-phenyl group of the quinazoline scaffold can form hydrophobic interactions with residues such as Lysβ352, Alaα180, and Valα181, while the N⁴-methyl group is oriented towards Lysβ254. nih.gov A critical interaction often observed for colchicine-site inhibitors is a hydrogen bond with Cysβ241, which has also been predicted for these quinazoline derivatives. nih.govresearchgate.net

Effects on Microtubule Dynamics and Cell Cycle Progression

N,N-Dimethylquinazolin-4-amine derivatives have been identified as potent inhibitors of tubulin polymerization. worktribe.comnih.gov These compounds interfere with microtubule dynamics, a critical process for cell division, leading to a blockade of the cell cycle in the G2/M phase and subsequent apoptosis, or programmed cell death. worktribe.comaacrjournals.orgacs.org

Specifically, certain quinazoline derivatives have been shown to disrupt the formation of the microtubule network within cells, a mechanism similar to that of the well-known anti-cancer agent colchicine. nih.govnih.gov Studies have demonstrated that these compounds can inhibit the binding of [3H]colchicine to tubulin, suggesting they compete for the same binding site. acs.orgnih.gov The efficacy of these compounds is highlighted by their ability to cause a significant loss of cellular microtubules at nanomolar concentrations. nih.gov For example, one derivative caused a 50% loss of cellular microtubules (EC50) at a concentration of 56 nM. nih.gov Furthermore, treatment of cancer cells with these compounds leads to a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents. acs.orgnih.gov

Kinase Inhibition Profiles

Beyond their effects on microtubules, N,N-Dimethylquinazolin-4-amine and its analogs have demonstrated potent inhibitory activity against a range of protein kinases, which are crucial regulators of cell signaling and proliferation. nih.gov

The quinazoline scaffold is a well-established core structure for EGFR inhibitors. ugr.es Derivatives of N,N-Dimethylquinazolin-4-amine have shown significant inhibitory activity against EGFR kinase. nih.gov For instance, the compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was found to be a potent inhibitor of EGFR, although it was approximately two-fold less potent than the established EGFR inhibitor, erlotinib. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the 4-position of the quinazoline ring can influence EGFR inhibition. nih.gov For example, a 4-methoxy-N-methylaniline substitution was found to be more potent than other substitutions. nih.gov The introduction of a methyl group on the nitrogen linker of 4-anilinoquinazolines has been noted as important for apoptosis-inducing activity, a departure from the typical SAR for EGFR kinase inhibition. researchgate.net

Table 1: EGFR Kinase Inhibition Data

| Compound | EGFR Kinase Inhibition IC50 (nM) | Reference |

|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | 2.8 ± 1.1 | nih.gov |

| Erlotinib | 1.2 ± 0.2 | nih.gov |

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govmdpi.com N,N-Dimethylquinazolin-4-amine derivatives have been identified as potent inhibitors of VEGFR-2. nih.gov The compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated more potent inhibition of VEGFR-2 than the multi-targeted kinase inhibitor sunitinib (B231). nih.gov Interestingly, the VEGFR-2 binding site appears to be more tolerant of bulky substitutions at the 4-position of the quinazoline scaffold compared to other kinases. nih.gov

Table 2: VEGFR-2 Kinase Inhibition Data

| Compound | VEGFR-2 Kinase Inhibition IC50 (nM) | Reference |

|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | 8.4 ± 2.2 | nih.gov |

| Erlotinib | 124.7 ± 18.2 | nih.gov |

PDGFR-β is another important receptor tyrosine kinase involved in tumor growth and angiogenesis. thno.org Derivatives of N,N-Dimethylquinazolin-4-amine have shown potent inhibitory activity against PDGFR-β. nih.gov N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was found to be approximately 15-fold more potent than sunitinib in inhibiting PDGFR-β. nih.gov However, the introduction of certain chemical groups, such as a thiomethyl group, can lead to a significant loss of potency against PDGFR-β. nih.gov

Table 3: PDGFR-β Kinase Inhibition Data

| Compound | PDGFR-β Kinase Inhibition IC50 (nM) | Reference |

|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | 5.6 ± 0.4 | nih.gov |

| Erlotinib | 12.2 ± 1.9 | nih.gov |

The quinazoline scaffold is a versatile platform for targeting various RTKs. nih.govgoogle.com Research has explored the modification of this scaffold to achieve dual inhibition of targets like EGFR and ErbB-2. ugr.es The development of quinazoline-based inhibitors has led to clinically approved drugs that target VEGFR-2, VEGFR-3, and EGFR. nih.gov Furthermore, some quinazoline derivatives that were initially designed as RTK inhibitors were later found to have no activity against EGFR, VEGFR-1, VEGFR-2, and PDGFR-β, but instead showed potent anti-proliferative activity through other mechanisms like microtubule inhibition. nih.gov

Recent research has expanded the scope of quinazoline derivatives to include non-receptor kinases. For instance, certain quinazoline-based compounds have been investigated as inhibitors of Aurora B kinase, a key regulator of mitosis. semanticscholar.orgacs.org Additionally, FMS-like tyrosine kinase-3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia, has been a target for quinazoline-based inhibitors. nih.govnih.gov The development of dual Aurora B/FLT3 inhibitors is an active area of research. nih.gov Colony-stimulating factor-1 receptor (CSF1R), another class III RTK, has also been a target for inhibitors with a 7-aminoquinazoline scaffold. semanticscholar.org

Cellular Efficacy and Selectivity Studies

The effectiveness of N,N-dimethylquinazolin-4-amine derivatives as potential therapeutic agents is primarily assessed through their cytotoxic activity against cancer cells and their selectivity towards malignant cells over healthy ones.

Derivatives of N,N-dimethylquinazolin-4-amine have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Structure-activity relationship (SAR) studies have been crucial in identifying potent compounds. For instance, the substitution at the 2-position of the quinazoline ring has been a key area of exploration. The replacement of a 2-Cl group with other functional groups led to the identification of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer. acs.orgacs.orgnih.gov This compound, also known as MPC-6827, exhibited a potent EC50 of 2 nM in a cell-based apoptosis induction assay. nih.govaacrjournals.org

Further studies on related 4-anilinoquinazoline (B1210976) derivatives have shown varying degrees of cytotoxicity and selectivity. For example, in a study of polycarbo-substituted 4-(arylamino)quinazolines, compounds with a 4-methoxyphenyl (B3050149) group at the 2-position generally showed diminished cytotoxicity. However, significant activity was observed when this substituent was at the 8-position. nih.gov Specifically, compounds 2b, 2c, 3c, 4a, 4c, and 5a were found to be more selective against human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines compared to human lung carcinoma (A549) cells. nih.gov

The cytotoxic activity of various quinazoline derivatives has been evaluated against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). tandfonline.com Some of these compounds exhibited promising antitumor activity, with some even surpassing the standard drug dasatinib (B193332) in potency. tandfonline.com Notably, compounds with 4-substituted aminoquinazoline pharmacophores were generally more active. tandfonline.com

Interactive Table: In Vitro Cytotoxicity of N,N-Dimethylquinazolin-4-Amine Derivatives

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. A key advantage of certain N,N-dimethylquinazolin-4-amine derivatives is their ability to circumvent MDR mechanisms. The compound MPC-6827 has been shown to be effective in MDR cancer cell lines in vitro. aacrjournals.org This efficacy is attributed to the fact that it is not a substrate for ABC multidrug resistance transporters. aacrjournals.org

Research into furopyrimidine analogs, which are structurally similar to verubulin (B1683795) (an N,N-dimethylquinazolin-4-amine analogue), has also shown promise in overcoming MDR. nih.gov These compounds were found to circumvent P-glycoprotein (Pgp) and βIII-tubulin mediated drug resistance, mechanisms that can limit the effectiveness of commonly used chemotherapeutic agents like paclitaxel, docetaxel, and the vinca (B1221190) alkaloids. nih.gov

For the treatment of brain tumors, the ability of a drug to cross the blood-brain barrier (BBB) is paramount. The logBB value, the logarithmic ratio of the concentration of a compound in the brain to that in the blood, is a common measure of BBB permeability. nih.gov An early estimation of BBB permeability is highly valuable in drug design. nih.gov

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827) has demonstrated excellent blood-brain barrier penetration. acs.orgnih.govaacrjournals.org This characteristic makes it a promising candidate for the treatment of central nervous system (CNS) cancers. acs.org The high BBB penetration of this compound and its analogues has been a key focus of its development. acs.orgacs.org The ability to cross the BBB is a significant advantage, as many potent anticancer agents are ineffective against brain tumors due to their inability to reach the target site.

Interactive Table: Properties of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827)

Computational Chemistry and Molecular Modeling

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N,N-dimethylquinazolin-4-amine, docking studies have been instrumental in elucidating its binding modes with various proteins implicated in cancer.

Several studies have investigated the interaction of N,N-dimethylquinazolin-4-amine derivatives with the colchicine (B1669291) binding site of tubulin. nih.govpolyu.edu.hk These studies are often prompted by the structural similarity of these derivatives to known tubulin inhibitors. nih.gov For instance, the docking of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine into the colchicine site of tubulin was performed due to its structural resemblance to other known inhibitors and its ability to inhibit colchicine binding. nih.gov The crystal structures of tubulin with DAMA-colchicine (PDB: 1SA0) and another inhibitor (PDB: 3N2G) have been used as templates for these docking simulations. nih.gov The aim is to understand how these quinazoline (B50416) compounds position themselves within the binding pocket and to identify key interactions that contribute to their anti-tubulin activity. polyu.edu.hk

The 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore in the design of tyrosine kinase inhibitors (TKIs). nih.govmdpi.com Consequently, derivatives of N,N-dimethylquinazolin-4-amine have been docked into the ATP-binding sites of various kinase domains, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and FMS-like tyrosine kinase 3 (FLT3). mdpi.commdpi.com

While some quinazoline derivatives show potent inhibition of these kinases, structural modifications can significantly alter their activity profile. For example, the presence of a methyl group at the N4-position and a substituent at the 2-position of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine were found to diminish its kinase inhibitory activity, suggesting that these features may not be optimal for binding to the kinase domain. nih.gov Molecular docking studies on other quinazoline derivatives have revealed that interactions with key residues in the hinge region of the kinase domain, such as Met769 in EGFR, are crucial for inhibitory activity. mdpi.com

| Target Kinase | Key Interacting Residue | PDB ID Used in Studies |

| EGFR | Met769 | 1XKK, 6DUK |

| VEGFR-2 | - | 3VHE |

| FLT3 | - | 6JQR |

This table summarizes key kinase targets and interacting residues for quinazoline derivatives as identified in docking studies. mdpi.commdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. aps.org While specific MD simulation studies solely focused on N,N-dimethylquinazolin-4-amine are not extensively detailed in the provided results, the general application of this technique to quinazoline derivatives is well-documented. semanticscholar.orgfrontiersin.org MD simulations are often employed to refine the results of molecular docking. semanticscholar.org They provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the predicted binding mode and the fluctuations of the ligand and protein atoms over time. semanticscholar.orgosti.gov These simulations can help to identify more stable binding conformations and to calculate binding free energies, which can provide a more accurate prediction of the ligand's affinity for the target protein. mdpi.com For example, MD simulations have been used to study the conformational stability of quinazoline derivatives in the EGFR kinase domain. rjsocmed.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For 4-anilinoquinazoline derivatives, 2D and 3D-QSAR studies have been conducted to predict their apoptosis-inducing activity. nih.gov In these studies, the negative logarithm of the EC50 value is used as the dependent variable, and various molecular descriptors are used as independent variables. nih.gov

The results of these QSAR studies have shown that alignment-independent descriptors and distance-based topology indices are important for predicting the biological activity. nih.gov 3D-QSAR models, such as those developed using the k-nearest neighbor molecular field analysis (kNN-MFA) approach, have indicated that electrostatic effects play a dominant role in determining the binding affinities of these compounds. nih.gov These models are validated internally and externally to ensure their predictive power. nih.gov

| QSAR Model Type | Key Findings |

| 2D-QSAR | Alignment-independent and distance-based topology descriptors are significant. |

| 3D-QSAR (kNN-MFA) | Electrostatic effects are the dominant determinant of binding affinity. |

This table highlights the key findings from QSAR studies on 4-anilinoquinazoline derivatives. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations are employed to understand the electronic properties of molecules like N,N-dimethylquinazolin-4-amine, which can provide insights into their reactivity and intermolecular interactions. conicet.gov.ar These calculations can determine various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. conicet.gov.arresearchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and stability. conicet.gov.ar DFT calculations can also be used to predict spectroscopic properties, such as UV-visible absorption spectra, by employing time-dependent DFT (TD-DFT). conicet.gov.ar

Preclinical Efficacy Investigations

In Vivo Antitumor Activity in Xenograft Models

There is no available information from preclinical studies regarding the in vivo antitumor effects of N,N-dimethylquinazolin-4-amine in established xenograft models.

Mouse Xenograft Models (e.g., MX-1 breast, PC-3 prostate, MDA-MB-435)

Specific data on the evaluation of N,N-dimethylquinazolin-4-amine in common mouse xenograft models, such as the MX-1 breast carcinoma, PC-3 prostate carcinoma, or MDA-MB-435 melanoma models, have not been reported in the reviewed literature.

Assessment of Tumor Growth Inhibition

Due to the lack of in vivo studies, there are no data tables or research findings to present on the assessment of tumor growth inhibition by N,N-dimethylquinazolin-4-amine.

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Models

No studies detailing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or the pharmacodynamic effects of N,N-dimethylquinazolin-4-amine in preclinical models have been identified. Consequently, no correlations between its concentration in the body and its therapeutic effect can be described.

Advanced Research Applications of N,n Dimethylquinazolin 4 Amine Scaffolds

Development as Fluorescent Probes for Biological Systems

The inherent fluorescence of certain quinazoline (B50416) derivatives makes them attractive candidates for the development of molecular probes for bioimaging and sensing. rsc.orgresearchgate.net By conjugating the quinazoline scaffold, which can act as a pharmacophore, with various fluorophores, researchers have designed probes to visualize and study specific biological targets. nih.gov

A key strategy involves linking a quinazoline-based antagonist to a fluorescent molecule like coumarin (B35378) or fluorescein. nih.gov This approach has been successfully used to create small-molecule fluorescent probes for α1-adrenergic receptors (α1-ARs), which are G protein-coupled receptors involved in numerous physiological responses. nih.gov These probes are designed so that the quinazoline part ensures specific binding to the receptor, while the attached fluorophore provides the signal for detection. nih.gov Research has demonstrated that a bulky space exists around the receptor's binding site, which can accommodate the fluorophore without significantly diminishing the ligand's binding affinity. nih.gov

Studies have yielded a series of quinazoline derivatives with excellent properties for biological imaging, including high affinity for their targets (often in the nanomolar range), good fluorescent properties, and the ability to be used in subcellular localization imaging. nih.gov The development of these probes allows for the convenient detection and study of receptors like α1-ARs in their native cellular environment. nih.gov

| Compound Type | Biological Target | Fluorophore Conjugated | Key Research Finding | Reference |

|---|---|---|---|---|

| Quinazoline-Coumarin Conjugate | α1-Adrenergic Receptors (α1-ARs) | Coumarin | Demonstrated nanomolar binding affinity to three α1-AR subtypes, suitable for subcellular localization imaging. | nih.gov |

| Quinazoline-Fluorescein Conjugate | α1-Adrenergic Receptors (α1-ARs) | Fluorescein | Developed via amide condensation, these probes show high affinity and sensitivity for α1-ARs. | nih.gov |

| 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) derivatives | General Bioimaging | Intrinsic | These quinazolinone structures exhibit good luminescence properties and are used as environmentally sensitive probes. | rsc.org |

Potential in Optoelectronics and Material Science Research

The quinazoline scaffold is a key building block in the design of novel luminescent materials for optoelectronic applications, particularly Organic Light-Emitting Diodes (OLEDs). rsc.orgmdpi.com The donor-acceptor (D-A) architecture is a classic and effective method for creating new fluorescent molecules, where the quinazoline core can function as an efficient electron-accepting unit. rsc.orgnih.gov By attaching various electron-donating groups, such as amino groups, to the 4-position of the quinazoline ring, researchers can finely tune the material's photophysical properties, including emission color and quantum yield. rsc.org

A series of fluorescent compounds based on a quinazoline acceptor and various amino donors have been synthesized, with emissions spanning from 414 nm to 597 nm. rsc.orgnih.gov Some of these derivatives exhibit high photoluminescence quantum yields (QY) exceeding 80% and demonstrate strong emissions in aggregated states like films and powders, which is crucial for solid-state device applications. rsc.orgnih.gov Furthermore, certain quinazoline-based materials have been successfully used as the active layer in the fabrication of blue OLEDs. rsc.orgnih.gov

Recent advancements focus on developing quinazoline-based emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). ntu.edu.twurfu.ru The TADF mechanism allows OLEDs to harvest triplet excitons, significantly enhancing device efficiency. urfu.ru By carefully designing molecules with a quinazoline acceptor and donors like phenoxazine, green TADF emitters have been created that achieve high external quantum efficiencies of approximately 28% in OLEDs. ntu.edu.twrsc.org These materials not only have high photoluminescence quantum yields (up to 96%) but can also be engineered to have a preferential orientation of their emissive dipoles, further boosting device performance. ntu.edu.twrsc.org

| Quinazoline Derivative Structure | Application | Key Performance Metric | Reference |

|---|---|---|---|

| 2-Aryl-4-amino-quinazoline | Blue OLED Emitter | Photoluminescence Quantum Yield (QY) > 80% | rsc.org |

| Phenoxazine-Quinazoline (TADF Emitter) | High-Efficiency Green OLEDs | External Quantum Efficiency (EQE) ~28% | ntu.edu.twrsc.org |

| Carbazole-Quinazoline | Deep Blue OLED Emitter / Red OLED Host | Achieved stable deep blue emission (CIEy < 0.10) and high EQE (>21%) as a host for red phosphors. | researchgate.net |

| 2-Azinyl-quinazolines | Fluorophores | Fluorescence Quantum Yield up to 72% in toluene. | urfu.ru |

Exploration as Chemical Tools for Target Validation

The N,N-dimethylquinazolin-4-amine scaffold and its analogs are widely used as chemical tools to investigate and validate biological targets, particularly in cancer research. researchgate.net Many derivatives are potent and selective inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in diseases. google.comnih.gov By inhibiting a specific kinase, researchers can probe its function and validate it as a potential therapeutic target.

The 4-aminoquinazoline core is a well-established pharmacophore for designing kinase inhibitors. nih.gov Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on this scaffold and target the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govmdpi.com Research has expanded to create derivatives that inhibit other receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR1). google.commdpi.com For instance, compounds have been developed that show potent dual inhibitory activity against both EGFR and VEGFR-2, with IC₅₀ values in the low nanomolar range. mdpi.com These multi-target inhibitors are valuable tools for dissecting complex signaling networks in cancer cells. frontiersin.org

Beyond kinases, novel quinazoline-based compounds have been designed to validate other cancer targets. One innovative approach involves creating molecules that simultaneously inhibit the STAT3 protein (a key transcription factor in cancer cell proliferation) and stabilize G-quadruplex (G4) DNA structures, which are enriched in oncogene promoters. acs.org These dual-function compounds induce DNA damage checkpoint activation and apoptosis in cancer cells, demonstrating a novel therapeutic strategy and validating both STAT3 and G4 structures as synergistic targets. acs.org

| Quinazoline Derivative Class | Biological Target | Application in Target Validation | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Used to validate the role of these receptor tyrosine kinases in tumor growth and angiogenesis. Potent inhibitors show IC₅₀ values as low as 0.01-0.08 μM. | mdpi.com |

| 4-Aminoquinazoline-urea derivatives | Aurora Kinases | Developed as selective inhibitors to probe the function of Aurora kinases in cell cycle control and proliferation. | mdpi.com |

| Novel Quinazoline Ligands | STAT3 and G-Quadruplex DNA | Simultaneously inhibit STAT3 activation and stabilize G4 structures, validating a dual-targeting approach to induce cancer cell death. | acs.org |

| Quinazolinone Hydrazine Derivatives | Multi-Receptor Tyrosine Kinases (ALK, AXL, FGFR1, FLT1) | Act as multi-target inhibitors, allowing for the exploration of the combined effects of inhibiting several key signaling pathways in cancer cells. | frontiersin.org |

Q & A

Q. What are the standard synthetic routes for N,N-dimethylquinazolin-4-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclization of anthranilic acid derivatives with dimethylamine. A common approach includes:

- Step 1: Condensation of anthranilic acid with formamide or urea under acidic conditions to form the quinazolin-4-one intermediate.

- Step 2: Substitution of the 4-oxo group with dimethylamine via nucleophilic aromatic substitution (NAS). Potassium carbonate in dimethylformamide (DMF) at 80–100°C is often used to drive the reaction .

- Optimization Tips:

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS efficiency.

- Catalyst: Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to improve reaction rates.

- Temperature: Higher temperatures (≥100°C) may improve yields but risk side reactions like ring decomposition.

Q. Table 1: Reaction Condition Comparisons

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Anthranilic acid + urea | DMF | K₂CO₃ | 72 | |

| 4-Chloroquinazoline | DMSO | TBAB | 85 |

Q. How is the structure of N,N-dimethylquinazolin-4-amine confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Look for singlet peaks at δ 3.1–3.3 ppm (N,N-dimethyl protons) and aromatic protons in δ 7.5–8.5 ppm .

- ¹³C NMR: Signals near δ 40–45 ppm confirm dimethylamine attachment .

- Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ at m/z 214 (C₁₀H₁₁N₃) .

- X-ray Crystallography: Resolves spatial arrangement of substituents, critical for confirming regioselectivity in NAS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinazolin-4-amine derivatives?

Methodological Answer: Contradictions often arise from variability in:

- Assay Conditions: Differences in pH, solvent (DMSO vs. aqueous buffers), or incubation time affect compound stability and activity. For example, nitro groups (e.g., in 6-nitro derivatives) may exhibit redox-dependent cytotoxicity .

- Cell Lines: Gram-positive vs. Gram-negative bacterial models yield divergent antimicrobial results. Use standardized strains (e.g., S. aureus ATCC 25923) for comparability .

- Data Normalization: Control for batch effects (e.g., reagent lot variations) using internal standards like ciprofloxacin in antimicrobial assays .

Q. Table 2: Biological Activity Variability

| Derivative | Activity (IC₅₀, μM) | Model System | Reference |

|---|---|---|---|

| 6-Nitro-substituted | 12.4 (Antibacterial) | S. aureus | |

| 2,4-Dimethoxy-substituted | 28.9 (Anticancer) | HeLa cells |

Q. What computational strategies aid in structure-activity relationship (SAR) studies for N,N-dimethylquinazolin-4-amine?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding to bacterial RNA polymerase (PDB ID: 6ALF). The dimethylamine group may occupy hydrophobic pockets critical for inhibition .

- Quantum Mechanical (QM) Calculations: Assess electron distribution (e.g., via Mulliken charges) to predict sites for electrophilic substitution. The C2 position often shows higher reactivity .

- MD Simulations: Simulate solvation effects in water-ethanol mixtures to optimize solubility for in vivo studies .

Q. How can regioselectivity in quinazoline ring substitutions be improved for targeted functionalization?

Methodological Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro at C6) to steer NAS to the C4 position .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 h to 30 min) and minimizes side products like dimerized quinazolines .

- Protection-Deprotection Strategies: Use tert-butoxycarbonyl (Boc) groups to block undesired sites during multi-step synthesis .

Q. Table 3: Regioselectivity Optimization

| Method | Position Targeted | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Microwave + nitro group | C4 | 89 | 98 | |

| Boc protection | C2 | 76 | 95 |

Q. What analytical techniques are recommended for detecting decomposition products during stability studies?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection at 254 nm to separate quinazoline derivatives from decomposition byproducts (e.g., quinazolinones) .

- LC-MS/MS: Identify degradation products via fragmentation patterns. For example, loss of dimethylamine (Δ m/z 45) indicates hydrolytic instability .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks to simulate long-term degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.